Cas no 158526-52-4 (1-(4-FLUOROPHENYL)PENTAN-2-OL)
1-(4-FLUOROPHENYL)PENTAN-2-OL Chemical and Physical Properties
Names and Identifiers
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- 1-(4-FLUOROPHENYL)PENTAN-2-OL
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- MDL: MFCD12153613
- Inchi: 1S/C11H15FO/c1-2-3-11(13)8-9-4-6-10(12)7-5-9/h4-7,11,13H,2-3,8H2,1H3
- InChI Key: HXPYQHZJUCHIEH-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(F)C=C1)C(O)CCC
Computed Properties
- Exact Mass: 182.110693260g/mol
- Monoisotopic Mass: 182.110693260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 20.2Ų
1-(4-FLUOROPHENYL)PENTAN-2-OL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429299-1 g |
1-(4-Fluorophenyl)-2-pentanol |
158526-52-4 | 1g |
€516.00 | 2022-03-24 | ||
| abcr | AB429299-1g |
1-(4-Fluorophenyl)-2-pentanol; . |
158526-52-4 | 1g |
€1621.70 | 2024-08-03 | ||
| A2B Chem LLC | AX71827-1g |
1-(4-Fluorophenyl)-2-pentanol |
158526-52-4 | 97% | 1g |
$1205.00 | 2024-04-20 | |
| A2B Chem LLC | AX71827-5g |
1-(4-Fluorophenyl)-2-pentanol |
158526-52-4 | 97% | 5g |
$2831.00 | 2024-04-20 |
1-(4-FLUOROPHENYL)PENTAN-2-OL Suppliers
1-(4-FLUOROPHENYL)PENTAN-2-OL Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 1-(4-FLUOROPHENYL)PENTAN-2-OL
1-(4-FLUOROPHENYL)PENTAN-2-OL: A Comprehensive Overview
1-(4-FLUOROPHENYL)PENTAN-2-OL (CAS No. 158526-52-4) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique fluorophenyl substituent and aliphatic alcohol functionality, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug development and chemical synthesis.
The molecular structure of 1-(4-FLUOROPHENYL)PENTAN-2-OL consists of a pentyl chain with a hydroxyl group at the second carbon position, attached to a 4-fluorophenyl ring. This configuration imparts specific physical and chemical properties to the compound, such as solubility, reactivity, and stability. These properties are crucial for its use in various chemical reactions and biological assays.
Recent studies have highlighted the potential of 1-(4-FLUOROPHENYL)PENTAN-2-OL in the development of new therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent anti-inflammatory and analgesic properties. The fluorophenyl group was found to enhance the compound's ability to interact with specific receptors involved in pain and inflammation pathways, making it a promising lead for the development of novel analgesics.
In addition to its pharmacological potential, 1-(4-FLUOROPHENYL)PENTAN-2-OL has been explored for its use as an intermediate in the synthesis of more complex molecules. Its versatile reactivity allows it to participate in various chemical transformations, such as esterification, etherification, and coupling reactions. This makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
The synthesis of 1-(4-FLUOROPHENYL)PENTAN-2-OL typically involves several steps, including the formation of the fluorophenyl ring and the introduction of the hydroxyl group. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with pentan-2-one followed by reduction to form the alcohol. This process can be optimized to achieve high yields and purity, making it suitable for large-scale production.
In terms of safety and handling, 1-(4-FLUOROPHENYL)PENTAN-2-OL is generally considered to be stable under standard laboratory conditions. However, it is important to follow standard safety protocols when handling this compound to avoid exposure and ensure proper storage. The compound should be stored in a cool, dry place away from strong oxidizing agents and direct sunlight.
The environmental impact of 1-(4-FLUOROPHENYL)PENTAN-2-OL is another important consideration. Research into its biodegradability and ecotoxicity has shown that it does not pose significant environmental risks when used responsibly. However, efforts are ongoing to develop more sustainable synthetic methods that minimize waste and reduce the use of hazardous reagents.
In conclusion, 1-(4-FLUOROPHENYL)PENTAN-2-OL (CAS No. 158526-52-4) is a versatile compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and biological activities make it a valuable candidate for further investigation and development. As research continues to advance our understanding of this compound, it is likely that new applications and uses will emerge, further solidifying its importance in the scientific community.
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